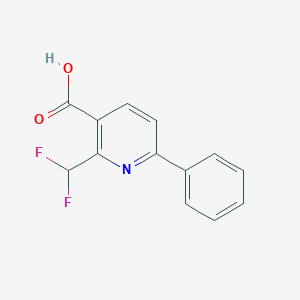
2-(Difluoromethyl)-6-phenylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-phenylnicotinic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the phenyl group further contributes to its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-phenylnicotinic acid typically involves the introduction of the difluoromethyl group into the nicotinic acid framework. One common method is the difluoromethylation of heterocycles via a radical process. This process involves the use of difluoromethylation reagents and radical initiators to introduce the difluoromethyl group into the desired position on the nicotinic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-phenylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(Difluoromethyl)-6-phenylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The phenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-6-phenylnicotinic acid
- 2-(Difluoromethyl)-4-phenylnicotinic acid
- 2-(Difluoromethyl)-6-methylnicotinic acid
Uniqueness
2-(Difluoromethyl)-6-phenylnicotinic acid is unique due to the specific positioning of the difluoromethyl and phenyl groups on the nicotinic acid framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9F2NO2 |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-12(15)11-9(13(17)18)6-7-10(16-11)8-4-2-1-3-5-8/h1-7,12H,(H,17,18) |
InChI Key |
IFZMFYCVLBDUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


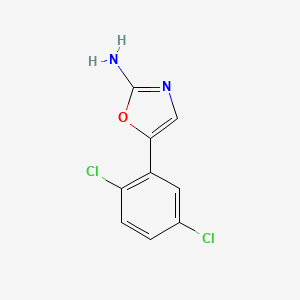
![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)

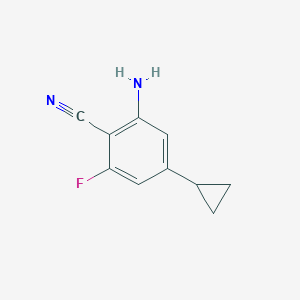
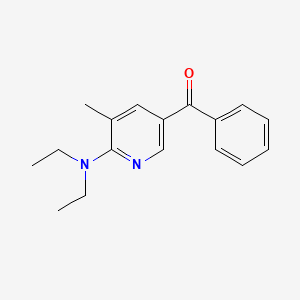
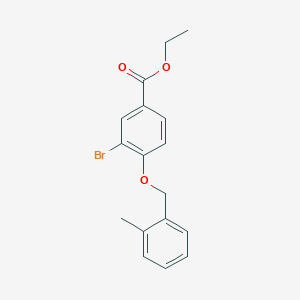


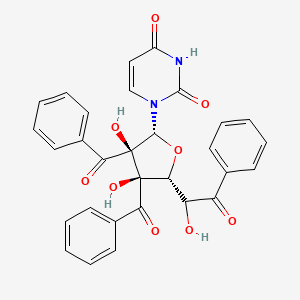
![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)
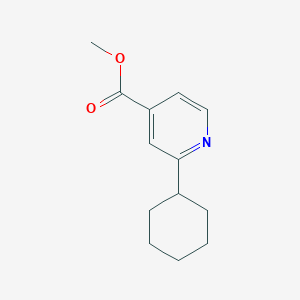
![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)
